molecular formula C18H13NO4 B13485296 1,3-Dioxoisoindolin-2-yl 2,3-dihydro-1H-indene-2-carboxylate

1,3-Dioxoisoindolin-2-yl 2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13485296
M. Wt: 307.3 g/mol
InChI Key: QGWUHKAYZUZPBX-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often involve the use of dichloromethane solutions of acyl-chlorides to obtain the corresponding acyl-hydrazides, which are then used to synthesize the phthalimide derivatives .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is explored for its potential use in cancer therapy, as it exhibits a pleiotropic mechanism of action that induces apoptosis in tumor cells and disrupts tumor interactions with the cellular microenvironment . In industry, it is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by disrupting their interactions with the cellular microenvironment and improving autoimmune responses . This compound’s ability to target multiple pathways makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide These compounds share the phthalimide moiety but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C18H13NO4/c20-16-14-7-3-4-8-15(14)17(21)19(16)23-18(22)13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10H2

InChI Key

QGWUHKAYZUZPBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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